molecular formula C12H19N3O3S B5566898 4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide

4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide

Cat. No. B5566898
M. Wt: 285.36 g/mol
InChI Key: SUCNMPIVDCJXLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to “4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide” involves multi-step chemical reactions that yield these complex molecules. A typical synthesis route may start with the formation of a pyrazole ring, followed by its functionalization and subsequent coupling with thiomorpholine 1,1-dioxide derivatives. The synthesis processes aim to achieve high yields and selectivity, employing strategies such as regioselective C-C coupling and palladium-catalyzed reactions for the introduction of the desired functional groups (Fan et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. These studies show how the pyrazole ring is linked to the thiomorpholine dioxide structure and elucidate the conformational preferences of the molecule. Structural characterization is crucial for understanding the molecule's reactivity and interaction with biological targets (Portilla et al., 2007).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including hydrogen bonding and regioselective transformations. The presence of functional groups such as the sulfonyl and carbonyl allows for reactions that can modify the molecule's structure and potentially its biological activity. Understanding these reactions is essential for the design and synthesis of derivatives with enhanced properties or specific biological activities (Sreerama et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are critical for the compound's application in various fields, influencing its behavior in chemical reactions, its stability, and its suitability for use in certain environments (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and overall structure. These properties are explored through experimental and computational methods, including density functional theory (DFT) studies, which provide insights into the electronic structure and potential reactivity patterns of the molecule (Quiroga et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyridine Derivatives : A study by Al-Issa (2012) explored the synthesis of various pyridine derivatives, including pyrazolo-[3,4-b]-pyridine derivatives, through reactions with acetic acid, phenylisothiocyanate, and methylacrylate (Al-Issa, 2012).
  • Reactivity of Thiomorpholine : Research by Asinger et al. (1981) examined the synthesis and reactions of thiomorpholine-1,1-dioxides with various compounds, offering insights into the chemical behavior and potential applications of thiomorpholine derivatives (Asinger, Kaussen, Gold-Martin, & Saus, 1981).
  • Photochemical Synthesis : Gakis et al. (1976) discussed the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones and their reactions, highlighting the potential of similar chemical structures in photochemical applications (Gakis et al., 1976).

Environmental and Industrial Applications

  • Atmospheric Emissions Study : A study on atmospheric emissions of amine compounds, including morpholine derivatives, by Languille et al. (2021), provides insights into environmental impacts and monitoring of related compounds (Languille et al., 2021).
  • Corrosion Inhibition : Research by Yadav et al. (2016) investigated the use of pyranopyrazole derivatives, which are structurally similar to the compound , as corrosion inhibitors for mild steel, suggesting potential industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Medicinal Chemistry Research

  • Bridged Bicyclic Thiomorpholines : Walker and Rogier (2013) focused on the synthesis of novel bridged bicyclic thiomorpholines, highlighting their importance as building blocks in medicinal chemistry research (Walker & Rogier, 2013).

Future Directions

The potential applications of the compound would depend on its specific properties. Pyrazole derivatives have been studied for their potential as anti-inflammatory, antibacterial, and antitumor agents .

properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-(5-methyl-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-3-4-15-10(2)11(9-13-15)12(16)14-5-7-19(17,18)8-6-14/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCNMPIVDCJXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCS(=O)(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide

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